Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide
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Overview
Description
Preparation Methods
Fazadinium bromide is synthesized through a series of chemical reactions involving the formation of imidazo-pyridinium compounds. The synthetic route typically involves the reaction of 3-methyl-2-phenyl-1H-imidazo[1,2-a]pyridinium with bromine to form the dibromide salt . Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Fazadinium bromide undergoes various chemical reactions, including:
Oxidation: Fazadinium bromide can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert fazadinium bromide into its reduced forms, altering its pharmacological properties.
Substitution: Fazadinium bromide can participate in substitution reactions, where bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fazadinium bromide has several scientific research applications:
Mechanism of Action
Fazadinium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the motor end-plate, preventing acetylcholine from activating these receptors . This blockade inhibits neuromuscular transmission, leading to muscle paralysis. The onset of action is rapid, and the duration of effect is relatively short, making it suitable for surgical procedures .
Comparison with Similar Compounds
Fazadinium bromide is compared with other neuromuscular blocking agents such as:
Suxamethonium: A depolarizing agent with rapid onset but cannot be reversed with anticholinesterases.
Tubocurarine: A longer-acting non-depolarizing agent used for muscle relaxation during surgery.
Pancuronium: Another non-depolarizing agent with a longer duration of action compared to fazadinium bromide.
Fazadinium bromide is unique due to its rapid onset and short duration of action, making it particularly useful for procedures requiring quick muscle relaxation .
Properties
Molecular Formula |
C28H24Br2N6 |
---|---|
Molecular Weight |
604.3 g/mol |
IUPAC Name |
bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide |
InChI |
InChI=1S/C28H24N6.2BrH/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24;;/h3-20H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
LBOZSXSPRGACHC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |
Origin of Product |
United States |
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